Sucralfate

描述

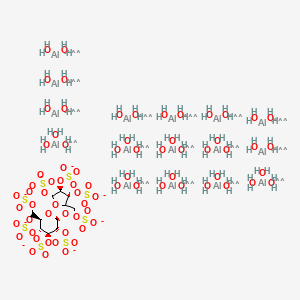

Sucralfate is a medication primarily used to treat and prevent ulcers in the gastrointestinal tract. It is a complex of sucrose octasulfate and aluminum hydroxide. This compound forms a protective barrier on ulcer sites, shielding them from stomach acid, bile salts, and digestive enzymes, thereby promoting healing .

准备方法

Synthetic Routes and Reaction Conditions: Sucralfate is synthesized by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine. This reaction produces sucrose octasulfate, which is then reacted with basic polyaluminum chloride to form this compound .

Industrial Production Methods: The industrial production of this compound involves the sulfation of sucrose to produce sucrose octasulfate, followed by its complexation with aluminum hydroxide. The process ensures the stability of the sulfate moieties and prevents hydrolysis, making the compound suitable for prolonged storage .

化学反应分析

Types of Reactions: Sucralfate primarily undergoes complexation reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its stable complex structure.

Common Reagents and Conditions:

Sulfation: Sulfur trioxide or chlorosulfonic acid in the presence of pyridine.

Complexation: Basic polyaluminum chloride.

Major Products: The major product of these reactions is this compound itself, which is a stable complex of sucrose octasulfate and aluminum hydroxide .

科学研究应用

FDA-Approved Indications

- Duodenal Ulcers :

Off-Label Uses

- Dyspepsia :

- Epithelial Wounds :

- Chemotherapy-Induced Mucositis :

- Radiation Proctitis :

- Anastomotic Ulcers :

- Protection Against Ventilator-Associated Pneumonia :

Pharmacokinetics

- Absorption : Approximately 5% of an oral dose is absorbed.

- Distribution : Primarily localized to gastrointestinal lesions.

- Metabolism : Not metabolized by the liver or kidneys; excreted mostly unchanged in urine .

Efficacy in Oral Paraquat Poisoning

A randomized double-blind study involving 70 patients demonstrated that gastric lavage with this compound improved clinical outcomes in paraquat poisoning by reducing inflammatory responses and enhancing survival rates compared to controls receiving only water .

Treatment of Oral Ulcerations

In a study involving 40 patients with oral and genital ulcerations, those treated with this compound showed significant reductions in pain and healing times compared to placebo groups .

Gastric Ulcer Maintenance Therapy

A multicenter trial involving 160 patients compared this compound to ranitidine for gastric ulcer healing. Results indicated similar healing rates but demonstrated that maintenance therapy with this compound significantly delayed symptom recurrence compared to placebo over 12 months (13% vs. 34% after six months) .

Summary Table of Applications

| Application | FDA Approval | Dosage/Method | Key Findings |

|---|---|---|---|

| Duodenal Ulcer | Yes | 1 g four times daily for up to 8 weeks | Comparable efficacy to cimetidine |

| Dyspepsia | No | As needed during NSAID therapy | Reduces frequency/intensity of symptoms |

| Epithelial Wounds | No | Topical application | Effective in venous ulcers |

| Chemotherapy-Induced Mucositis | No | 1.5 g three times daily | Accelerates healing |

| Radiation Proctitis | No | Enema application | Better outcomes than oral sulfasalazine |

| Anastomotic Ulcers | No | Post-surgical application | Enhances healing |

作用机制

Sucralfate exerts its effects by forming a viscous, paste-like complex that adheres to ulcer sites. This complex acts as a barrier, protecting the ulcer from further damage by stomach acid, bile salts, and digestive enzymes. Additionally, this compound stimulates the production of growth factors and prostaglandins, which promote tissue healing and reduce pepsin activity .

相似化合物的比较

Omeprazole: A proton pump inhibitor that reduces stomach acid production.

Pantoprazole: Another proton pump inhibitor with similar effects to omeprazole.

Comparison: Unlike omeprazole and pantoprazole, which reduce acid production, sucralfate works by forming a protective barrier on the ulcer site. This makes this compound unique as it does not alter the stomach’s acid production but rather protects the mucosal lining directly .

This compound’s unique mechanism of action and its ability to form a protective barrier make it a valuable medication for treating and preventing gastrointestinal ulcers.

生物活性

Sucralfate, a medication primarily used for the treatment of peptic ulcers, exhibits a variety of biological activities that contribute to its therapeutic effects. This article explores the mechanisms of action, pharmacokinetics, clinical efficacy, and case studies related to this compound.

This compound's primary mechanism involves the formation of a protective barrier over ulcerated tissues in the gastrointestinal (GI) tract. Key actions include:

- Antipeptic Effects : this compound binds to pepsin, reducing its concentration and preventing gastric acid from damaging the mucosa .

- Site-Protective Effects : It creates a polyanion gel that acts as a physical barrier against acid and pepsin, protecting ulcers .

- Mucosal Protection : The compound enhances mucus viscosity and hydrophobicity, leading to improved mucosal defense against acid .

- Tissue Repair : this compound increases levels of growth factors like fibroblast growth factor (FGF) and epidermal growth factor (EGF), promoting tissue regeneration and repair .

Pharmacokinetics

This compound has unique pharmacokinetic properties:

- Absorption : Only about 5% of an orally administered dose is absorbed into systemic circulation .

- Distribution : The drug is primarily distributed to ulcerated areas in the GI tract.

- Metabolism : It is not metabolized by the liver or kidneys but is degraded into aluminum and sucrose octasulfate in the GI tract .

- Elimination : Small amounts are excreted in urine .

Clinical Efficacy

Numerous clinical studies have assessed this compound's effectiveness in various conditions:

Case Studies

-

Oral Ulceration Treatment :

A study involving 40 patients demonstrated that treatment with this compound significantly reduced pain and healing time for oral ulcers compared to placebo, highlighting its efficacy in mucosal healing . -

Antimicrobial Activity :

A pilot study found that this compound exhibited in vitro antibacterial activity against certain bacteria, suggesting potential additional benefits beyond its primary use as an anti-ulcer agent .

属性

InChI |

InChI=1S/C11H20O35S8.16Al.40H2O/c12-47(13,14)36-1-3-4(41-49(18,19)20)5(42-50(21,22)23)6(43-51(24,25)26)9(38-3)39-11(2-37-48(15,16)17)8(45-53(30,31)32)7(44-52(27,28)29)10(40-11)46-54(33,34)35;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10H,1-2H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;;;;;;;;;;;;;;40*1H2/q;;;;;;;;;8*-1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8/t3-,4-,5+,6-,7+,8+,9+,10-,11-;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1......................................................../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPFOBURGDMUOW-RBQAPOGLSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H92Al16O75S8-16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2113.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sucralfate interact with the gastric mucosa?

A1: this compound, in an acidic environment, undergoes polymerization forming a viscous paste that adheres to the gastric mucosa. [] This paste exhibits a higher affinity for ulcers and erosions due to the abundance of positively charged proteins in these damaged areas. [] this compound forms polyvalent bridges with these proteins, creating a protective barrier against aggressive factors like acid and pepsin. []

Q2: Does this compound influence bicarbonate secretion in the gastroduodenal system?

A2: Research suggests that this compound, particularly its aluminum component, stimulates bicarbonate secretion in the stomach (fundus and antrum) and duodenum. [] This increase in bicarbonate secretion contributes to the "mucus-bicarbonate" barrier, offering further protection to the mucosa. []

Q3: What role does nitric oxide play in this compound's gastroprotective effects?

A3: Studies demonstrate that nitric oxide (NO) plays a crucial role in this compound's ability to protect the gastric mucosa and promote ulcer healing. [] Inhibiting NO synthase reduces both the protective and hyperemic (increased blood flow) effects of this compound, suggesting NO involvement in these processes. []

Q4: Does this compound affect the production of prostaglandins or glutathione?

A4: Research indicates that this compound might indirectly influence prostaglandin E2 metabolism in the gastroduodenal mucosa, contributing to its protective action. [] Additionally, studies have shown that a gastroprotective dose of this compound can elevate glutathione (GSH) concentration in the gastric mucosa, suggesting a potential role of GSH in its protective mechanism. []

Q5: How does this compound impact the healing of acute gastric lesions?

A5: In experimental models, this compound demonstrates a superior ability to promote healing of acute gastric lesions compared to antisecretory agents when the influence of intragastric pH is minimized. [] This suggests that this compound's healing properties extend beyond its acid-buffering capacity.

Q6: What is the composition of this compound and how does it affect its properties?

A6: this compound is a basic aluminum salt of sucrose octasulfate. [] Its structure allows it to polymerize in acidic environments, forming a sticky gel that adheres to ulcer craters. [, , ] This unique property allows it to provide a protective barrier over damaged mucosal tissues. [, , ]

Q7: Does the pH of the environment influence this compound's effectiveness?

A7: While initially believed to be most effective in acidic environments, research shows that this compound retains its mucosal protective properties even at near-neutral pH levels. [, ] This suggests a broader range of applications for the drug.

Q8: Does this compound's interaction with other drugs depend on the pH of the environment?

A8: Yes, the interaction of this compound with other drugs, like ketoconazole, is heavily influenced by pH. [] this compound's dissolution significantly impacts the pH of the surrounding solution, influencing the solubility and thus the absorption of co-administered medications. []

Q9: What is known about the absorption and distribution of this compound?

A9: this compound exhibits minimal systemic absorption due to its limited solubility in the gastrointestinal tract. [, ] Studies using 99mTc-labeled this compound reveal that it predominantly remains within the gastrointestinal tract, adhering to the mucosal surface. []

Q10: Does this compound interact with other medications?

A10: this compound has been shown to potentially interact with the absorption of various drugs, including ketoconazole, ciprofloxacin, norfloxacin, and phenytoin. [, , , , ] The mechanism is often related to binding or physical interference with absorption rather than direct metabolic interactions. [, , , , ]

Q11: How does the administration of this compound affect the bioavailability of other drugs?

A11: Studies indicate that this compound can significantly reduce the bioavailability of certain drugs when co-administered. For example, co-administration with ciprofloxacin led to a 30% decrease in bioavailability, while in some cases, the decrease exceeded 50%. [] Therefore, adjusting the dosing interval or considering alternative medications might be necessary to avoid these interactions.

Q12: What evidence supports the efficacy of this compound in treating peptic ulcers?

A12: Numerous placebo-controlled and comparative trials have demonstrated the efficacy of this compound in healing both duodenal and gastric ulcers. [, , ] Healing rates are comparable to H2-receptor antagonists like cimetidine and ranitidine. [, , ]

Q13: Does this compound offer advantages in long-term management of peptic ulcers?

A13: Research suggests that this compound is as effective as H2-receptor antagonists in preventing peptic ulcer relapse. [, ] Some studies even indicate a longer relapse-free period after this compound treatment compared to H2-blockers. []

Q14: Can this compound be used to prevent drug-induced gastroduodenal damage?

A14: Studies demonstrate that this compound, particularly in gel form, effectively prevents acute gastroduodenal lesions and reduces associated symptoms in patients using non-steroidal anti-inflammatory drugs (NSAIDs). [] This protective effect makes this compound a valuable prophylactic agent in this patient population.

Q15: Does this compound have any applications beyond treating peptic ulcers?

A15: Research indicates potential benefits of this compound in other conditions:

- Burn wound healing: Topical application of this compound showed faster wound healing compared to silver sulfadiazine, with reduced infection rates and pain. []

- Chronic venous ulcers: Topical this compound treatment demonstrated promising results in healing chronic venous ulcers, with improved wound contraction, re-epithelialization, and reduced pain. []

- Diabetic foot ulcers: this compound dressings significantly improved wound contraction in diabetic foot ulcers compared to povidone-iodine dressings. []

- Stomatitis: this compound has shown potential for alleviating stomatitis induced by 5-FU-based chemotherapy. [, ]

Q16: What is the safety profile of this compound?

A16: this compound is generally well-tolerated with minimal systemic side effects due to its low absorption. [, ] Constipation is the most common side effect, reported in a small percentage of patients. []

Q17: Are there any concerns regarding the long-term use of this compound?

A17: While considered safe for short-term use, long-term safety data on this compound is limited. [, ] Further research is needed to fully understand the potential implications of chronic administration.

Q18: What are potential areas for future research on this compound?

A18: Several research avenues warrant further investigation:

- Optimizing dosage forms: Exploring novel formulations like gels and suspensions to enhance mucosal coverage and potentially improve efficacy in specific conditions. [, , ]

- Elucidating the role of NO and other mediators: Conducting in-depth studies to fully comprehend the interplay between this compound and NO, prostaglandins, and glutathione in its protective and healing mechanisms. [, , ]

- Expanding clinical applications: Investigating the efficacy of this compound in other conditions like ulcerative colitis, radiation-induced proctitis, and oral mucositis, where its protective and healing properties could be beneficial. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。